molecular formula C13H20N2Si B572744 6-(Tert-butyldimethylsilyl)-1H-indazole CAS No. 1261988-57-1

6-(Tert-butyldimethylsilyl)-1H-indazole

Cat. No. B572744
M. Wt: 232.402
InChI Key: VZHBMVZWNVZTFA-UHFFFAOYSA-N
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Description

The tert-butyldimethylsilyl (TBDMS or TBS) group is often used in organic chemistry as a protecting group for alcohols . It’s known for its stability and resistance to hydrolysis, making it useful in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “6-(Tert-butyldimethylsilyl)-1H-indazole” were not found, the general approach to introduce the TBDMS group involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . This reaction typically yields tert-butyldimethylsilyl ethers .


Molecular Structure Analysis

The TBDMS group consists of a silicon atom bound to a tert-butyl group and two methyl groups . This structure contributes to the steric bulk and hydrolytic stability of TBDMS-protected compounds .


Chemical Reactions Analysis

TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The exact chemical reactions would depend on the specific compound and reaction conditions.

Scientific Research Applications

1. Facile Synthesis of Per(6-O-tert-butyldimethylsilyl)-α-, β-, and γ-Cyclodextrin

  • Summary of Application: This compound is used as a protected intermediate for the functionalization of the secondary face of macrocycles . It enables the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles .
  • Methods of Application: The reaction typically results in a mixture containing both under- and oversilylated byproducts. To address this challenge, an approach that centers on the addition of a controlled excess of silylating agent is used to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution with carefully designed solvent mixtures .
  • Results or Outcomes: This methodology works well for 6-, 7-, and 8-member rings (α-, β-, and γ-cyclodextrins, respectively) and has enabled the preparation of up to approximately 35 g of ≥98% pure product .

2. Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

  • Summary of Application: This compound is synthesized for use in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids are designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
  • Methods of Application: The compound can be obtained in a one-pot process by heating a mixture of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide .
  • Results or Outcomes: The 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine can be obtained with a 78% yield in this one-pot process .

3. Preparation of Isoxazoline N-Oxides

  • Summary of Application: Tert-butyldimethylsilyl chloride (TBDMSCl), a compound similar to “6-(Tert-butyldimethylsilyl)-1H-indazole”, is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve reaction of the α-bromonitroalkanes and olefins with TBDMSCl .
  • Results or Outcomes: The outcome is the formation of isoxazoline N-oxides .

4. Synthesis of Silyl-Substituted Derivatives

  • Summary of Application: Tert-butyldimethylsilyl groups are used in the synthesis of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene . These compounds are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the reaction of 4,4′-bibenzo[c]thiophene with a tert-butyldimethylsilyl group .
  • Results or Outcomes: The outcome is the formation of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene .

5. Preparation of Isoxazoline N-Oxides

  • Summary of Application: Tert-butyldimethylsilyl chloride (TBDMSCl), a compound similar to “6-(Tert-butyldimethylsilyl)-1H-indazole”, is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve reaction of the α-bromonitroalkanes and olefins with TBDMSCl .
  • Results or Outcomes: The outcome is the formation of isoxazoline N-oxides .

6. Synthesis of Silyl-Substituted Derivatives

  • Summary of Application: Tert-butyldimethylsilyl groups are used in the synthesis of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene . These compounds are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the reaction of 4,4′-bibenzo[c]thiophene with a tert-butyldimethylsilyl group .
  • Results or Outcomes: The outcome is the formation of silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene .

Safety And Hazards

Handling compounds with a TBDMS group, such as tert-butyldimethylsilyl chloride, requires caution. They can be flammable and corrosive, and they pose risks if inhaled, swallowed, or in contact with skin . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The use of the TBDMS group in organic synthesis continues to be an area of active research. It’s particularly important in the synthesis of complex organic molecules, where protecting groups like TBDMS are crucial for achieving selective reactions .

properties

IUPAC Name

tert-butyl-(1H-indazol-6-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHBMVZWNVZTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682066
Record name 6-[tert-Butyl(dimethyl)silyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyldimethylsilyl)-1H-indazole

CAS RN

1261988-57-1
Record name 6-[tert-Butyl(dimethyl)silyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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